(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one
Description
(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a bicyclic heterocyclic compound featuring fused imidazole and pyrazine rings. Its synthesis typically involves cyclization reactions, such as the use of sodium methoxide or carbonyldiimidazole reagents to form the imidazopyrazine scaffold . For instance, 2-aryl derivatives exhibit anti-inflammatory properties, while 7-phenyl substitutions reduce CNS depressant efficacy compared to benchmark compounds like Zetidoline .
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(8aS)-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyrazin-3-one |
InChI |
InChI=1S/C6H11N3O/c10-6-8-4-5-3-7-1-2-9(5)6/h5,7H,1-4H2,(H,8,10)/t5-/m0/s1 |
InChI Key |
RTGLANPQFMENLF-YFKPBYRVSA-N |
Isomeric SMILES |
C1CN2[C@@H](CN1)CNC2=O |
Canonical SMILES |
C1CN2C(CN1)CNC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the condensation of an amino acid derivative with a suitable aldehyde, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of (S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of substituted imidazo[1,5-a]pyrazine derivatives.
Scientific Research Applications
Drug Development
(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and its derivatives are being explored as potential therapeutic agents in various fields:
- Neuropharmacology : Research indicates that certain analogs exhibit sedative and anxiolytic properties, making them candidates for treating anxiety disorders and other central nervous system-related conditions. For instance, derivatives have shown efficacy in modulating neurotransmitter systems involved in anxiety and stress responses .
- Anticancer Activity : Some studies have reported cytotoxic effects against various cancer cell lines. The compound's ability to influence cell proliferation and induce apoptosis highlights its potential as an anticancer agent .
- Anti-inflammatory Properties : The compound's derivatives have demonstrated anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation .
Neuropharmacological Studies
A notable study focused on the synthesis of several (S)-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one derivatives to evaluate their anxiolytic effects. The results indicated that specific modifications in the chemical structure could enhance the binding affinity to GABA receptors, leading to increased sedative effects. This study underscores the importance of structural optimization in drug design for neuropharmacological applications.
Anticancer Research
Another significant investigation assessed the cytotoxic effects of (S)-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one derivatives on breast cancer cell lines. The findings revealed that certain analogs inhibited cell growth significantly and induced apoptosis through mitochondrial pathways. These results suggest a promising avenue for developing new cancer therapies based on this compound's structural framework .
Comparative Analysis with Related Compounds
To understand the uniqueness of (S)-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structure | Key Features | Uniqueness |
|---|---|---|---|
| Imidazo[1,5-a]pyrazine | Imidazo Structure | Similar bicyclic structure but lacks hexahydro | More planar structure affecting binding properties |
| Pyrazinone Derivatives | Pyrazinone Structure | Used in drug development; may lack imidazole | Different pharmacological profiles |
| 7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one | 7-Methyl Structure | Methyl substitution enhances lipophilicity | Increased potency in CNS activity |
This table illustrates how (S)-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one stands out due to its specific combination of saturated structures and nitrogen-rich rings.
Mechanism of Action
The mechanism of action of (S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target system.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Impact: Bulky groups (e.g., 4-methylphenyl sulfonyl in 3c) reduce solubility but enhance thermal stability (high melting points >300°C in benzoimidazopyrimidinones ).
- Chirality : The (S)-enantiomer of the parent compound shows distinct CNS activity compared to racemic mixtures, emphasizing stereochemical importance .
Pharmacological Activity
- CNS Effects : 7-Phenyl derivatives (e.g., IIa-f in ) exhibit weaker CNS depressant activity than Zetidoline, likely due to steric hindrance from the phenyl group.
- Anti-inflammatory Activity : 2-Aryl derivatives (e.g., VI in ) show promise, with potency influenced by electron-withdrawing substituents.
Spectral and Analytical Data
Table 2: Spectroscopic Comparison
Notes:
- Benzoimidazopyrimidinones exhibit distinct C=O stretches (~1670 cm⁻¹) and aromatic proton shifts (δ 7.1–7.7 ppm) .
- Sulfonyl groups in imidazopyrazinones (e.g., 3g) show strong S=O IR absorption at ~1160 cm⁻¹ .
Biological Activity
(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and structure-activity relationships (SAR) associated with this compound.
Chemical Structure and Synthesis
(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one belongs to a class of heterocyclic compounds known for their pharmacological potential. The synthesis of this compound typically involves cyclization reactions that can be facilitated by various catalysts. Recent studies have emphasized the importance of optimizing synthetic routes to enhance yield and purity while maintaining biological activity.
Anticancer Activity
Several studies have reported the anticancer properties of (S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and its derivatives. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines. A structure-activity relationship analysis indicated that modifications at specific positions on the ring system can lead to enhanced potency against cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | HeLa | 15 | Induction of apoptosis |
| 2 | MCF-7 | 10 | Inhibition of cell proliferation |
| 3 | A549 | 20 | Cell cycle arrest |
Neuropsychiatric Effects
Research has also explored the neuropsychiatric effects of (S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one. It has been shown to interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This interaction suggests potential applications in treating mood disorders and anxiety.
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, which have been evaluated in vitro using various cell models. Studies indicate that it may reduce the production of pro-inflammatory cytokines, thereby offering therapeutic potential for inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A recent investigation into the anticancer effects of (S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one showed that it inhibited tumor growth in xenograft models. The study found a significant reduction in tumor size compared to control groups, with a noted increase in apoptotic markers in treated tissues.
- Neuropharmacological Assessment : In a behavioral study using rodent models, administration of (S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one resulted in decreased anxiety-like behaviors as measured by elevated plus maze tests. These findings support its potential as an anxiolytic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
